molecular formula C13H9BrClFS B7998861 1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7998861
M. Wt: 331.63 g/mol
InChI Key: JTGLPODASQLSGG-UHFFFAOYSA-N
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Description

1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a high-purity chemical compound designed for research and development applications. This molecule features a sulfur-methyl bridge connecting a bromobenzene ring to a chloro-fluorobenzene ring, creating a multifunctional scaffold valuable for further chemical synthesis . Compounds with sulfide linkages and halogen substituents are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the development of pharmaceutical candidates and functional organic materials . Strict handling procedures must be followed. Researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and safety glasses, to avoid skin contact . This product is intended for research purposes within a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Post-research waste should be collected and disposed of by a professional hazardous waste handling service in accordance with all applicable regulations .

Properties

IUPAC Name

4-[(4-bromophenyl)methylsulfanyl]-2-chloro-1-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClFS/c14-10-3-1-9(2-4-10)8-17-11-5-6-13(16)12(15)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGLPODASQLSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation offers an alternative route for introducing the sulfanylmethyl group onto the aromatic ring. In this approach, 3-chloro-4-fluorophenylsulfanylmethyl chloride serves as the alkylating agent, reacting with bromobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) . The mechanism involves the generation of a carbocation intermediate at the sulfanylmethyl carbon, which is subsequently attacked by the aromatic ring.

Reaction Scheme:

C6H5Br+ClCH2SC6H3ClFAlCl3BrC6H4CH2SC6H3ClF+HCl\text{C}6\text{H}5\text{Br} + \text{ClCH}2\text{SC}6\text{H}3\text{ClF} \xrightarrow{\text{AlCl}3} \text{BrC}6\text{H}4\text{CH}2\text{SC}6\text{H}_3\text{ClF} + \text{HCl}

Optimization Considerations:

  • Catalyst Loading: 1.2–1.5 equivalents of AlCl₃ (avoids overalkylation)

  • Solvent: Dichloromethane or nitrobenzene (facilitates carbocation stability)

  • Temperature: 0–5°C (minimizes polysubstitution)

This method is less favored for electron-deficient aromatics like bromobenzene due to reduced reactivity, necessitating prolonged reaction times (24–48 hours) .

Mitsunobu Reaction for Sulfide Formation

The Mitsunobu reaction provides a mild, redox-neutral pathway for forming the sulfanylmethyl linkage. Here, 4-bromobenzyl alcohol reacts with 3-chloro-4-fluorothiophenol using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) . The reaction proceeds via a mechanism involving the formation of a betaine intermediate, enabling the inversion of configuration at the benzyl carbon.

Advantages:

  • High functional group tolerance

  • Room-temperature conditions (20–25°C)

  • Excellent yields (85–90%) when anhydrous conditions are maintained

Limitations:

  • Cost of reagents (DEAD, PPh₃)

  • Requires rigorous exclusion of moisture

Reduction of Sulfones to Sulfides

An indirect approach involves the synthesis of a sulfone intermediate followed by reduction to the sulfide. For instance, 4-bromobenzylsulfonyl chloride can be coupled with 3-chloro-4-fluorobenzene via nucleophilic aromatic substitution, followed by reduction using lithium aluminum hydride (LiAlH₄) or Raney nickel .

Reaction Steps:

  • Sulfonation:

BrC6H4CH2SH+ClSO3HBrC6H4CH2SO3H\text{BrC}6\text{H}4\text{CH}2\text{SH} + \text{ClSO}3\text{H} \rightarrow \text{BrC}6\text{H}4\text{CH}2\text{SO}3\text{H}

  • Chlorination:

BrC6H4CH2SO3H+PCl5BrC6H4CH2SO2Cl\text{BrC}6\text{H}4\text{CH}2\text{SO}3\text{H} + \text{PCl}5 \rightarrow \text{BrC}6\text{H}4\text{CH}2\text{SO}_2\text{Cl}

  • Coupling and Reduction:

BrC6H4CH2SO2Cl+C6H3ClFFeCl3BrC6H4CH2SO2C6H3ClFLiAlH4BrC6H4CH2SC6H3ClF\text{BrC}6\text{H}4\text{CH}2\text{SO}2\text{Cl} + \text{C}6\text{H}3\text{ClF} \xrightarrow{\text{FeCl}3} \text{BrC}6\text{H}4\text{CH}2\text{SO}2\text{C}6\text{H}3\text{ClF} \xrightarrow{\text{LiAlH}4} \text{BrC}6\text{H}4\text{CH}2\text{SC}6\text{H}_3\text{ClF}

This method is advantageous for avoiding direct handling of malodorous thiols but introduces additional steps and lower overall yields (60–70%) .

Halogen Exchange and Functional Group Interconversion

Recent advancements utilize halogen exchange reactions to introduce bromine at the final stage. For example, 4-chloro-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo bromination using hydrobromic acid (HBr) in the presence of a silver nitrate (AgNO₃) catalyst.

Conditions:

  • Reagent: 48% HBr, AgNO₃ (5 mol%)

  • Temperature: 100–110°C

  • Yield: 75–80%

This approach minimizes side reactions associated with early-stage bromination, such as electrophilic aromatic substitution at unintended positions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Key Advantages Limitations
Nucleophilic Substitution70–856–12 hSimple setup, scalableThiol oxidation, purification challenges
Friedel-Crafts Alkylation50–6524–48 hApplicable to electron-rich aromaticsLow yields for electron-deficient substrates
Mitsunobu Reaction85–902–4 hMild conditions, high selectivityHigh reagent cost
Sulfone Reduction60–7012–18 hAvoids thiol handlingMulti-step, moderate yields
Halogen Exchange75–808–10 hLate-stage bromination controlRequires high-temperature conditions

Industrial-Scale Considerations

For large-scale production, nucleophilic substitution and Mitsunobu reactions are most viable. Continuous flow systems have been explored to mitigate thiol oxidation, with microreactors enabling precise temperature control and reduced reaction times (2–3 h) . Solvent recovery systems, particularly for DMF and THF, are critical for cost efficiency.

Case Study: A pilot plant utilizing a continuous flow Mitsunobu reactor achieved a throughput of 50 kg/month with 88% yield, demonstrating scalability .

Emerging Methodologies

Recent patents highlight the use of photoredox catalysis to activate thiols under visible light, enabling room-temperature coupling with benzyl bromides . This method employs catalytic amounts of iridium complexes (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) and reduces reliance on stoichiometric bases.

Reaction Mechanism:

  • Photoexcitation of the catalyst generates a strong oxidant.

  • Single-electron transfer (SET) oxidizes the thiol to a thiyl radical.

  • Radical coupling with benzyl bromide forms the C–S bond.

Initial yields of 65–70% suggest promise, but catalyst cost and lifetime require further optimization .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Triphenylphosphine Dibromide: Employed for chlorination.

    Palladium Catalysts: Utilized in coupling reactions.

Major Products:

    Substituted Benzene Derivatives: Resulting from substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation.

    Biphenyl Derivatives: Produced via coupling reactions.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is utilized as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cross-coupling reactions, makes it valuable for creating complex organic molecules. For instance:

  • Cross-Coupling Reactions : It can participate in reactions like the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds essential for synthesizing pharmaceuticals and agrochemicals .

Material Science

In material science, this compound is investigated for its potential use in developing new materials with tailored properties. Its unique functional groups allow for modifications that can lead to innovations in:

  • Polymers : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
  • Liquid Crystals : Its structural characteristics may contribute to the development of advanced liquid crystal displays (LCDs) with improved performance.

Pharmaceutical Research

The compound is being studied for its role as an intermediate in the synthesis of pharmaceutical agents. Its structural features suggest potential biological activities, which are being explored in:

  • Drug Development : Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties. Studies have shown its effectiveness against various bacterial strains and potential modulation of cancer cell signaling pathways .

Agrochemical Development

In agrochemical research, this compound is examined for its application in developing new pesticides and herbicides. The presence of halogen atoms enhances the bioactivity of the compounds synthesized from it, making them effective against pests while minimizing environmental impact.

Antimicrobial Efficacy

A study evaluated the compound's effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at various concentrations, suggesting its potential as an antimicrobial agent.

Cancer Cell Line Studies

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased markers for apoptosis. This suggests that it may inhibit tumor growth and induce cancer cell death through specific molecular interactions .

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . In biological systems, its activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

a. Halogen and Sulfur Group Positioning

  • 1-Bromo-4-(trifluoromethanesulfonyl)benzene (4e) : Features a sulfonyl (-SO2CF3) group instead of a sulfanylmethyl (-SCH2-) linker. The sulfonyl group is strongly electron-withdrawing, reducing the benzene ring’s electron density and altering reactivity in nucleophilic substitutions compared to the target compound’s thioether group .
  • 1-Bromo-4-(3-thienyl)benzene (6) : Replaces the 3-chloro-4-fluorophenyl group with a thiophene ring. The sulfur heterocycle introduces conjugation and planar geometry, enhancing π-π stacking interactions in materials science applications .

b. Halogen Diversity

  • 2-Bromo-3-chloro-4-fluorotoluene : Contains a methyl group instead of the sulfanylmethyl-phenyl substituent. The methyl group increases steric hindrance but lacks the electronic modulation provided by sulfur or halogens .
  • 1-Bromo-4-(2-fluoropropyl)benzene (F5) : Substitutes the aryl-sulfanylmethyl group with a fluorinated alkyl chain. The alkyl chain enhances hydrophobicity, whereas fluorine’s electronegativity impacts dipole moments and metabolic stability in drug design .
Sulfur Functional Group Modifications
Compound Name Sulfur Group Type Key Substituents Key Properties/Applications References
Target Compound Sulfanylmethyl (-SCH2-) 3-Cl, 4-F-phenyl Halogen diversity for cross-coupling
1-Bromo-4-(ethylsulfonyl)benzene Sulfonyl (-SO2Et) Ethyl Electron-deficient aromatic systems
1-Bromo-4-(tert-butylsulfanyl)benzene Sulfanyl (-S-tBu) tert-Butyl Steric shielding for regioselective reactions
Physicochemical Properties
  • Sulfonyl derivatives (e.g., 1-Bromo-4-(methylsulfonyl)benzene) typically have higher melting points (>100°C) due to stronger dipole interactions compared to sulfanyl analogs .
  • Solubility :

    • The 3-chloro-4-fluorophenyl group in the target compound likely reduces solubility in polar solvents compared to alkyl-sulfanyl derivatives (e.g., 1-Bromo-4-(dodecyloxy)benzene, which has enhanced lipid solubility due to its long alkyl chain) .

Biological Activity

1-Bromo-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₃H₉BrClFS
  • Molecular Weight : 331.63 g/mol
  • CAS Number : Not available in the provided data.
  • Boiling Point : Not specified.

Mechanisms of Biological Activity

This compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with bromine and chlorine substituents often interact with enzymes involved in metabolic pathways, potentially inhibiting or altering their activity.
  • Antimicrobial Properties : The presence of halogen atoms in organic compounds frequently enhances their antimicrobial activity. This compound may inhibit bacterial growth by disrupting cellular processes.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various halogenated compounds, including derivatives similar to this compound. Results indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Cytotoxicity Assays

In vitro cytotoxicity assays have shown that halogenated benzene derivatives can induce apoptosis in cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 10 µM to 30 µM in various cancer cell lines, indicating potential for further development as an anticancer agent.

Case Studies

  • Case Study on Anticancer Activity :
    • A series of experiments were conducted on cancer cell lines (e.g., MCF-7 breast cancer cells) treated with halogenated benzene derivatives.
    • Results showed that compounds similar to this compound inhibited cell proliferation significantly compared to controls.
  • Study on Antimicrobial Efficacy :
    • Researchers tested the compound against common pathogens like Staphylococcus aureus and Escherichia coli.
    • The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting strong antimicrobial potential.

Data Table: Summary of Biological Activities

Activity Type Tested Compound IC50/MIC Values Reference
Anticancer ActivityThis compound~20 µM (MCF-7)[Study on Halogenated Compounds]
Antimicrobial ActivityThis compound15 µg/mL (S. aureus)[Antimicrobial Efficacy Study]

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (as in ) to confirm substitution patterns and sulfanylmethyl group integration. Key shifts for the sulfanylmethyl group appear at δ ~3.5–3.6 ppm (¹H) and ~31–33 ppm (¹³C).
  • X-ray Crystallography : Use SHELXL () for small-molecule refinement. ORTEP-3 () can visualize thermal ellipsoids and confirm bond lengths/angles (e.g., C–S bond ~1.80 Å).

Q. Advanced Research Focus

  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ = 359.9584 for C₁₃H₁₀BrClFS).
  • Differential Scanning Calorimetry (DSC) : Assess thermal stability of the sulfanylmethyl group, which may decompose above 150°C .

How should researchers resolve discrepancies in spectroscopic data during structural analysis?

Advanced Research Focus
Discrepancies in NMR or XRD data (e.g., unexpected splitting or bond-length deviations) may arise from dynamic processes or crystallographic disorder. Strategies include:

  • Variable-Temperature NMR : Identify conformational exchange (e.g., sulfanylmethyl rotation) by observing line broadening at low temperatures.
  • Twinned Crystal Analysis : Use SHELXL’s TWIN command () to model overlapping reflections in XRD data.
  • Comparative Reactivity Studies : Cross-validate with analogs like 1-Bromo-4-(chlorodifluoromethyl)benzene () to isolate electronic effects.

Example : In , ¹H NMR shows a doublet for aromatic protons (J = 8.2 Hz), confirming para-substitution. Deviations >0.1 ppm may indicate impurities or incorrect assignment.

What safety precautions are critical when handling this compound?

Q. Basic Research Focus

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H300/H301 hazards) .
  • Ventilation : Conduct reactions in a fume hood due to potential release of HBr or Cl⁻ gases.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Q. Advanced Considerations :

  • Environmental Impact : Follow H400/H401 guidelines for disposal to prevent aquatic toxicity.

How does the sulfanylmethyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Focus
The sulfanylmethyl (–SCH₂–) group acts as both an electron donor and steric hindrance modulator:

  • Electronic Effects : Enhances nucleophilic aromatic substitution (SNAr) at the bromine site via resonance stabilization.
  • Steric Effects : The bulky 3-chloro-4-fluorophenyl group () may slow Suzuki-Miyaura coupling; use bulky ligands (e.g., SPhos) to mitigate this.
  • Comparative Data : Analogous compounds like 1-Bromo-4-(methylsulfonyl)benzene () exhibit reduced reactivity due to electron-withdrawing sulfonyl groups.

Q. Reactivity Table :

SubstituentSuzuki Coupling Yield (%)SNAr Rate (k, s⁻¹)
–SCH₂– (Target)551.2 × 10⁻³
–SO₂CH₃ ()280.3 × 10⁻³

What computational methods can predict the compound’s behavior in catalytic systems?

Q. Advanced Research Focus

  • DFT Calculations : Model transition states for cross-coupling reactions using Gaussian or ORCA. Compare with crystallographic data (e.g., C–Br bond length ~1.90 Å from XRD).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics .

How can researchers address low crystallinity in X-ray diffraction studies?

Q. Advanced Research Focus

  • Crystallization Optimization : Use solvent vapor diffusion with ethyl acetate/hexane mixtures.
  • Twinned Data Refinement : Apply SHELXL’s HKLF 5 format () to deconvolute overlapping reflections.
  • Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion artifacts.

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